Bis-PEG2-Boc

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

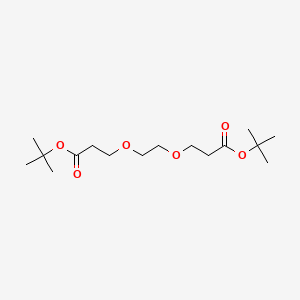

tert-butyl 3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6/c1-15(2,3)21-13(17)7-9-19-11-12-20-10-8-14(18)22-16(4,5)6/h7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKAASHAFVQEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural and Functional Landscape of Bis-PEG2-Boc: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and applications of Bis-PEG2-Boc and its derivatives, pivotal linkers in the advancement of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound and its related structures, molecules that have garnered significant attention in the field of targeted protein degradation. Primarily utilized as linkers in the synthesis of PROTACs, these compounds are instrumental in the development of novel therapeutics aimed at eliminating disease-causing proteins. This document will delve into the molecular architecture of these linkers, their physicochemical properties, and their functional role within the ubiquitin-proteasome system. Furthermore, it will furnish researchers and drug development professionals with detailed experimental protocols and workflows for their application in PROTAC synthesis.

Deciphering the Structure of this compound and Its Analogs

The term "this compound" can refer to several closely related chemical structures, each possessing a core bis-polyethylene glycol (PEG) motif and a tert-butyloxycarbonyl (Boc) protecting group. The specific arrangement of these components dictates the linker's utility in chemical synthesis. Based on commercially available reagents, two primary structures are often encountered:

-

NH-bis(PEG2-Boc): This molecule features a central secondary amine from which two PEG2 chains extend. Each PEG chain is terminated with a Boc-protected amine. This structure provides two orthogonally protected functional groups, allowing for sequential chemical modifications.

-

N-Boc-N-bis(PEG2-acid): In this configuration, a central amine is protected by a Boc group, and two PEG2 chains extending from it terminate in carboxylic acid groups.[1] This trifunctional linker offers two reactive handles for conjugation to other molecules.[1]

The core structure of these linkers consists of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility. The Boc group is a widely used protecting group for amines, which can be readily removed under acidic conditions to reveal a reactive primary amine. This controlled deprotection is a cornerstone of their application in multi-step organic synthesis.

Below is a diagram illustrating the general structure of a Boc-protected bis-PEG linker.

Caption: General structure of a Boc-protected bis-PEG linker.

Physicochemical Properties

The quantitative data for representative this compound and related structures are summarized in the table below. These properties are crucial for planning synthetic routes and for understanding the behavior of the resulting PROTAC molecules in biological systems.

| Property | NH-bis(PEG2-Boc) | N-Boc-N-bis(PEG2-acid) | This compound (di-tert-butyl ester) |

| Molecular Formula | C22H45N3O8 | C19H35NO10 | C16H30O6 |

| Molecular Weight | 479.6 g/mol | 437.48 g/mol | 318.41 g/mol |

| CAS Number | 2182601-69-8 | 2054339-01-2 | 1611468-28-0 |

| Purity | >95% | >98% | >95% |

| Solubility | Water, DMSO, DMF, DCM | DMSO | Not specified |

| Storage Condition | -20°C | -20°C | Not specified |

The Role of this compound in PROTACs and the Ubiquitin-Proteasome System

This compound linkers are fundamental components in the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The mechanism of action of a PROTAC is centered around the ubiquitin-proteasome system (UPS), a major pathway for controlled protein degradation in eukaryotic cells. The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome.

The signaling pathway of PROTAC-mediated protein degradation can be summarized as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

-

PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can participate in further cycles of protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker typically involves a multi-step process that leverages the orthogonal reactivity of the functional groups. The following is a generalized experimental workflow.

Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group from the amine functionality of the PEG linker using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected PEG linker (e.g., NH-bis(PEG2-Boc))

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue by dissolving it in DCM and washing with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

PROTAC Synthesis via Amide Coupling

This protocol outlines the conjugation of the deprotected PEG linker to a carboxylic acid-functionalized E3 ligase ligand and a POI ligand. This example assumes the use of a linker with a central amine and two terminal reactive groups that have been appropriately functionalized.

Materials:

-

Deprotected PEG linker

-

Carboxylic acid-functionalized E3 ligase ligand

-

Carboxylic acid-functionalized POI ligand

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

First Coupling Reaction:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DMF.

-

Add the organic base (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected PEG linker (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Purify the resulting intermediate by flash column chromatography or preparative HPLC.

-

-

Second Coupling Reaction:

-

Repeat the coupling procedure described above using the purified intermediate and the carboxylic acid-functionalized POI ligand.

-

Purify the final PROTAC product using an appropriate chromatographic method.

-

-

Characterization:

-

Characterize the final PROTAC molecule using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

-

Caption: General experimental workflow for PROTAC synthesis.

Conclusion

This compound and its derivatives are versatile and indispensable tools in the field of targeted protein degradation. Their well-defined structures, characterized by hydrophilic PEG chains and a strategically placed Boc-protected amine, provide an ideal scaffold for the modular synthesis of PROTACs. A thorough understanding of their chemical properties, coupled with optimized experimental protocols, is paramount for the successful design and development of novel protein-degrading therapeutics. This guide provides a foundational resource for researchers and scientists dedicated to advancing this exciting frontier in drug discovery.

References

An In-depth Technical Guide to Bis-PEG2-Boc: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characteristics, and applications of Bis-PEG2-Boc, a bifunctional linker increasingly utilized in advanced biomedical research and drug development. This document details its physicochemical properties, provides illustrative experimental protocols, and explores its role in sophisticated applications such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Characteristics

This compound, systematically named tert-butyl (2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)carbamate, is a branched polyethylene (B3416737) glycol (PEG) linker. The molecule features a central secondary amine from which two short PEG chains extend, each terminating in a tert-butyloxycarbonyl (Boc) protected primary amine. This structure provides a versatile platform for bioconjugation and the synthesis of complex molecules.

The Boc protecting groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal primary amines, allowing for sequential and controlled conjugation strategies.[1][2] The PEG component enhances the solubility and biocompatibility of the molecules it is incorporated into.[3]

Physicochemical Data

The following table summarizes the key quantitative data for NH-bis(PEG2-Boc).

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)carbamate | N/A |

| Synonyms | NH-bis(PEG2-Boc), this compound | |

| CAS Number | 2182601-69-8 | [4] |

| Molecular Formula | C₂₂H₄₅N₃O₈ | [4] |

| Molecular Weight | 479.61 g/mol | [4] |

| Purity | Typically >95% | [2][5] |

| Appearance | White to off-white solid or oil | N/A |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [2] |

| Storage | Store at -20°C for long-term stability | [2][4] |

Applications in Research and Drug Development

The unique branched structure and protected amine functionalities of this compound make it a valuable tool in several areas of research, most notably in the development of PROTACs.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The linker component of a PROTAC is crucial as it dictates the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.[6]

NH-bis(PEG2-Boc) serves as a versatile branched linker. After deprotection of the Boc groups, the resulting primary amines can be conjugated to a ligand for a target protein and a ligand for an E3 ligase, respectively. The PEG nature of the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting groups to yield the free primary amines.

Materials:

-

NH-bis(PEG2-Boc)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Methodology:

-

Dissolve NH-bis(PEG2-Boc) in anhydrous DCM in a round-bottom flask at a concentration of approximately 10-20 mg/mL.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected amine will be a TFA salt.

Purification of the Deprotected Amine

Materials:

-

Crude deprotected amine (TFA salt)

-

Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Lyophilizer

Methodology:

-

Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% A, 5% B).

-

Filter the sample through a 0.45 µm filter before injection.

-

Inject the sample onto the preparative HPLC system.

-

Elute the product using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Collect fractions containing the purified product, identified by UV detection (e.g., at 214 nm).

-

Combine the pure fractions and freeze-dry to obtain the purified product as a TFA salt.

Analytical Characterization

The identity and purity of NH-bis(PEG2-Boc) and its derivatives can be confirmed using the following analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic signals for the Boc group (a singlet around 1.4 ppm) and the PEG backbone (multiplets between 3.5 and 3.7 ppm). |

| ¹³C NMR | Resonances corresponding to the carbonyl and quaternary carbons of the Boc group, and the characteristic repeating units of the PEG chain. |

| LC-MS | A major peak in the chromatogram corresponding to the expected mass-to-charge ratio ([M+H]⁺) of the compound. |

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

References

- 1. lcms.cz [lcms.cz]

- 2. Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. sciex.com [sciex.com]

- 7. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG2-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N,N'-di-Boc-2,2'-(ethylenedioxy)diethylamine (Boc-NH-PEG2-NH-Boc), a valuable homobifunctional crosslinker. The inclusion of a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility, making it a versatile building block in various applications, including proteomics, drug delivery, and materials science. This document outlines a detailed experimental protocol for its synthesis via the di-tert-butoxycarbonylation of 2,2'-(ethylenedioxy)diethylamine, followed by a robust purification strategy.

Synthesis of Boc-NH-PEG2-NH-Boc

The synthesis involves the protection of the two primary amine groups of 2,2'-(ethylenedioxy)diethylamine with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. A base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the acidic byproduct.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of Boc-NH-PEG2-NH-Boc.

Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of diamines.

Materials:

-

2,2'-(Ethylenedioxy)diethylamine (1,8-diamino-3,6-dioxaoctane)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2'-(ethylenedioxy)diethylamine (1.0 equivalent). Dissolve the diamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2-0.5 M.

-

Addition of Base: Add triethylamine (2.2-2.5 equivalents) to the stirred solution at room temperature.

-

Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (2.2-2.5 equivalents) in a minimal amount of the same anhydrous solvent used in step 1. Add this solution dropwise to the stirred diamine solution over 30-60 minutes using a dropping funnel. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 5-10% methanol (B129727) in dichloromethane. The disappearance of the starting diamine spot and the appearance of a new, less polar product spot indicate reaction progression.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Boc-NH-PEG2-NH-Boc.

| Parameter | Value | Notes |

| Reactants | ||

| 2,2'-(Ethylenedioxy)diethylamine | 1.0 eq | |

| Di-tert-butyl dicarbonate | 2.2 - 2.5 eq | A slight excess ensures complete di-protection. |

| Triethylamine | 2.2 - 2.5 eq | |

| Reaction Conditions | ||

| Solvent | DCM or THF | Anhydrous conditions are recommended. |

| Temperature | Room Temperature | |

| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |

| Product | ||

| Expected Yield (Crude) | >90% | Typically a viscous oil or waxy solid. |

| Purity (Crude) | Variable | Contains residual reagents and byproducts. |

Purification of Boc-NH-PEG2-NH-Boc

Purification of the crude product is crucial to remove unreacted starting materials, mono-Boc protected intermediate, and other byproducts. Flash column chromatography is the most effective method for obtaining high-purity Boc-NH-PEG2-NH-Boc.

Experimental Protocol: Flash Column Chromatography

Materials:

-

Crude Boc-NH-PEG2-NH-Boc

-

Silica (B1680970) gel (230-400 mesh)

-

Hexanes (or Heptane)

-

Ethyl acetate (B1210297)

-

Triethylamine (optional, to suppress tailing)

-

Chromatography column

-

Fraction collection tubes

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system for column chromatography. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4. A small amount of triethylamine (0.5-1%) can be added to the eluent to reduce tailing of the product on the silica gel.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 hexanes:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution: Begin elution with the determined solvent system. A gradient elution, starting with a lower polarity (higher hexane (B92381) content) and gradually increasing the polarity (higher ethyl acetate content), is often effective for separating the di-Boc product from less polar impurities and the more polar mono-Boc byproduct.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Isolation: Concentrate the combined pure fractions under reduced pressure to yield the purified Boc-NH-PEG2-NH-Boc as a colorless to pale yellow viscous oil or waxy solid.

Quantitative Data Summary

| Parameter | Value | Notes |

| Purification Method | Flash Column Chromatography | |

| Stationary Phase | Silica Gel | 230-400 mesh |

| Mobile Phase | Hexanes/Ethyl Acetate Gradient | e.g., starting from 90:10 to 50:50 |

| Product | ||

| Expected Yield (Purified) | 70 - 90% | Based on the starting diamine. |

| Purity (Purified) | >95% | As determined by NMR and/or LC-MS. |

Characterization

The identity and purity of the synthesized Boc-NH-PEG2-NH-Boc should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic peaks for the Boc protecting groups (a singlet at ~1.44 ppm integrating to 18H) and the ethylene (B1197577) glycol units of the PEG spacer (multiplets between 3.2 and 3.6 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the Boc groups (~156 ppm), the quaternary carbons of the tert-butyl groups (~79 ppm), the methyl carbons of the tert-butyl groups (~28 ppm), and the carbons of the PEG backbone (~40 and ~70 ppm).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+Na]⁺ ion for C₁₆H₃₂N₂O₆ would be m/z 371.22.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and purification of Boc-NH-PEG2-NH-Boc.

Caption: Workflow for the synthesis and purification of Boc-NH-PEG2-NH-Boc.

An In-depth Technical Guide to Bis-PEG2-Boc: A Core Component in PROTAC Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG2-Boc, an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker. It includes its chemical properties, its role in the synthesis of PROTACs, and general experimental protocols relevant to its application in targeted protein degradation.

Core Properties of this compound

This compound is a chemical tool used in the development of PROTACs, a novel class of drugs that utilize the cell's own protein disposal system to eliminate disease-causing proteins.[1] The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1611468-28-0 | [1] |

| Molecular Formula | C16H30O6 | [1] |

| Molecular Weight | 318.41 | [1] |

| Class | Alkyl/ether-based PROTAC linker | [1] |

The Role of Linkers in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and the geometry of the ternary complex (POI-PROTAC-E3 ligase) formation, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3] PEG linkers, such as this compound, are frequently used in PROTAC design to enhance solubility and provide flexibility for optimal ternary complex formation.[3]

General Experimental Protocols

While specific experimental protocols for the direct application of this compound were not found in the reviewed literature, the following are general methodologies for the synthesis and evaluation of PROTACs that are adaptable for linkers like this compound.

PROTAC Synthesis Overview

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand. The use of a linker with protecting groups, such as the Boc (tert-butyloxycarbonyl) group in this compound, allows for a controlled, stepwise synthesis.[3]

A general synthetic workflow would involve:

-

Activation of a carboxylic acid on either the POI or E3 ligase ligand.

-

Reaction with one end of the this compound linker.

-

Deprotection of the Boc group to reveal a reactive amine.

-

Conjugation of the second ligand to the newly deprotected end of the linker.

Evaluation of PROTAC Efficacy

A series of assays are necessary to characterize the efficacy of a newly synthesized PROTAC.

-

Target Degradation Assay (Western Blot): This is a standard method to quantify the reduction of the target protein in cells after PROTAC treatment.[4]

-

Cell Culture and Treatment: Cells are treated with varying concentrations of the PROTAC for a set duration.[4]

-

Cell Lysis: The cells are lysed to release the proteins.[4]

-

Western Blotting: The protein lysate is run on a gel to separate proteins by size, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control.[4]

-

Analysis: The protein bands are quantified to determine the extent of target protein degradation.[4]

-

-

Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR): These biophysical techniques measure the binding affinities and kinetics of the PROTAC with the POI and the E3 ligase.[2]

-

Immobilization: The E3 ligase is immobilized on a sensor chip.[2]

-

Binary Interaction: The PROTAC is flowed over the chip to measure its binding affinity to the E3 ligase.[2]

-

Ternary Complex Formation: A mixture of the PROTAC and the POI is flowed over the chip to measure the formation of the ternary complex.[2]

-

Visualizing Key Processes

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC molecule.

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

General Experimental Workflow for PROTAC Evaluation

The diagram below outlines a typical workflow for the experimental evaluation of a PROTAC.

Caption: A typical experimental workflow for evaluating PROTACs involves synthesis, followed by a series of assays to confirm ternary complex formation, target degradation, and cellular effects, with an iterative design process for optimization.[2]

Conclusion

This compound serves as a valuable building block in the construction of PROTACs. The linker component of a PROTAC is a critical factor that governs its biological activity. The selection of an appropriate linker, such as one based on a PEG chain, can significantly impact the physicochemical properties and the overall efficacy of the PROTAC. The development of effective PROTACs often requires the empirical testing of various linker designs to achieve optimal target protein degradation.

References

Solubility Profile of Bis-PEG2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG2-Boc (tert-butyl (2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethyl)carbamate), a bifunctional PEGylated linker crucial in various scientific applications, including proteomics and drug delivery. Understanding its solubility in different solvents is paramount for its effective use in experimental design and execution.

Core Concepts in Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound possesses both hydrophobic (Boc protecting groups) and hydrophilic (polyethylene glycol backbone) moieties, resulting in a nuanced solubility profile. The ether linkages within the PEG chain contribute to its solubility in a range of organic solvents. Conversely, the bulky, nonpolar tert-butyloxycarbonyl (Boc) groups significantly influence its solubility, generally decreasing its affinity for highly polar solvents like water and increasing it for nonpolar organic solvents.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative solubility information for structurally similar compounds provides valuable insights. The following table summarizes the expected solubility of this compound in a variety of common laboratory solvents based on available data for analogous compounds and general principles of chemical solubility. A closely related compound, NH-bis(PEG2-Boc), is reported to be soluble in water, DMSO, DMF, and DCM.[1] The unprotected precursor, 1,8-Diamino-3,6-dioxaoctane, is soluble in water, dimethylformamide (DMF), and methanol.[2][3]

| Solvent | Chemical Class | Expected Solubility | Rationale |

| Water | Protic, Polar | Soluble | The hydrophilic PEG spacer is known to enhance solubility in aqueous media.[2][3][4] However, the two bulky Boc groups may limit high concentration solubility. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | A versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. Often used to prepare stock solutions of similar molecules.[1] |

| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | Similar to DMSO, it is a common solvent for a variety of organic molecules, including PEGylated compounds.[1][5] |

| Dichloromethane (DCM) | Halogenated | Soluble | A common solvent for Boc-protected compounds and PEG linkers.[1] |

| Methanol | Protic, Polar | Likely Soluble | The parent diamine is soluble in methanol, and the PEG chain should contribute to solubility. |

| Ethanol | Protic, Polar | Likely Soluble | Similar to methanol, but potentially slightly lower solubility due to its lower polarity. |

| Acetonitrile | Aprotic, Polar | Likely Soluble | A common solvent in chromatography and for reactions involving similar compounds. |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | The ether backbone of this compound suggests favorable interactions with ether solvents. |

| Ethyl Acetate | Ester | Sparingly Soluble | Intermediate polarity may allow for some dissolution. |

| Toluene | Aromatic, Nonpolar | Likely Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aromatic solvents. |

| Hexanes | Aliphatic, Nonpolar | Insoluble | The polarity of the PEG chain and the carbamate (B1207046) groups will prevent dissolution in nonpolar aliphatic solvents. |

| Diethyl Ether | Ether | Likely Insoluble | Despite being an ether, its low polarity is likely insufficient to dissolve the compound effectively. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, a standardized experimental protocol is essential. Both thermodynamic and kinetic solubility assays can be employed, each providing different but valuable information.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be dissolved in a solvent at a given temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

After the incubation period, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid material. This can be achieved by centrifugation followed by careful pipetting of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility).

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the saturated supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay

This high-throughput method is useful for rapidly assessing the solubility of a compound from a DMSO stock solution, which is common in drug discovery settings. It measures the concentration at which a compound precipitates when diluted from a stock solution into an aqueous buffer.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

-

Serial Dilution:

-

In a multi-well plate, perform a serial dilution of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). This creates a range of concentrations.

-

-

Incubation and Precipitation Detection:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours).

-

Visually inspect the wells for the presence of precipitate.

-

For a more quantitative assessment, use a plate-based nephelometer to measure light scattering, which indicates the presence of undissolved particles. Alternatively, filter the solutions and quantify the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound for a given application.

Caption: A decision-making workflow for determining the appropriate solvent system for this compound.

Signaling Pathway and Experimental Workflow Diagrams

For clarity in experimental design and communication, visual representations of workflows are invaluable. The following diagram illustrates a typical experimental workflow involving a Boc-protected PEG linker like this compound.

Caption: A generalized experimental workflow demonstrating the use of this compound in a conjugation reaction.

By understanding the solubility characteristics and employing standardized protocols for its assessment, researchers can effectively integrate this compound into their experimental designs, ensuring reproducibility and the successful outcome of their research endeavors.

References

- 1. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]

- 2. 1,8-Diamino-3,6-dioxaoctane | 929-59-9 [amp.chemicalbook.com]

- 3. 1,8-Diamino-3,6-dioxaoctane | 929-59-9 [chemicalbook.com]

- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 5. Bis-PEG2-acid, 19364-66-0 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Core Features of Short-Chain PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern drug development, offering a versatile means to connect molecular entities and enhance the overall performance of therapeutic conjugates.[1] Short-chain PEG linkers, typically defined as discrete molecules with 2 to 12 repeating ethylene (B1197577) oxide units (PEG2 to PEG12), are particularly crucial for their precise and well-defined nature.[2] Unlike polydisperse PEG polymers, which consist of a mixture of different chain lengths, these monodisperse linkers provide exacting control over the physicochemical properties of the final conjugate.[2][3] This guide provides a comprehensive technical overview of the core features of short-chain PEG linkers, their impact on drug design, and the experimental protocols necessary for their successful implementation.

Core Characteristics and Physicochemical Properties

The primary roles of short-chain PEG linkers in drug development include improving solubility, modulating pharmacokinetic profiles, and providing a flexible spacer between a targeting moiety and a payload.[4][2] Their hydrophilic and flexible nature is instrumental in optimizing the performance of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][2]

The length of a short-chain PEG linker directly dictates its physicochemical properties, which in turn influence the biological behavior of the conjugated molecule.[2] Key properties such as molecular weight, linker length, and hydrophilicity are summarized in the table below.

Quantitative Data Summary

| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |

| PEG2 | 2 | 88.11 | 7.6 | -0.84 |

| PEG3 | 3 | 132.16 | 11.1 | -1.13 |

| PEG4 | 4 | 176.21 | 14.6 | -1.42 |

| PEG6 | 6 | 264.32 | 21.6 | -2.00 |

| PEG8 | 8 | 352.42 | 28.6 | -2.58 |

| PEG12 | 12 | 528.63 | 42.6 | -3.74 |

*Note: Calculated LogP values are estimates and can vary based on the calculation method and the linker's terminal functional groups. These values generally indicate high hydrophilicity.[2]

Impact on Pharmacokinetics and Pharmacodynamics

The inclusion of short-chain PEG linkers can significantly alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic agent.[2][5]

-

Solubility and Aggregation: Many potent therapeutic payloads are hydrophobic. The hydrophilic nature of short PEG linkers enhances the solubility of the conjugate, which can prevent aggregation and improve formulation stability.[6][2][7]

-

Improved Pharmacokinetics: The hydrophilic PEG creates a hydration shell around the payload. This can shield it from premature clearance mechanisms, thereby extending the circulation half-life of the conjugate.[7][8][9]

-

Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload, reducing the likelihood of an immune response against the therapeutic.[2][7]

-

Steric Hindrance and Spacing: The flexible chain of the PEG linker provides a defined distance between the targeting molecule (e.g., an antibody) and the payload (e.g., a cytotoxic drug). This spacing can be critical for minimizing steric hindrance and allowing for efficient binding to their respective targets.[2]

Experimental Protocols

The precise characterization of short-chain PEG linkers and their conjugates is essential for quality control and regulatory approval. The following are outlines of key experimental methodologies.

Synthesis of a Drug-Linker Conjugate

This protocol describes the initial step of attaching a cytotoxic drug to a bifunctional Amino-PEG-acid linker.

Materials:

-

Cytotoxic drug with a reactive functional group

-

Amino-PEGn-acid linker (e.g., Amino-PEG3-acid)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Dissolve the cytotoxic drug in anhydrous DMF.

-

Add the Amino-PEGn-acid linker, HATU, HOBt, and DIPEA.

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the drug-linker conjugate using preparative HPLC.

-

Characterize the purified product by high-resolution mass spectrometry and NMR.

Conjugation to an Antibody (ADC Synthesis)

This protocol outlines the conjugation of the drug-linker to an antibody via lysine (B10760008) residues.

Materials:

-

Purified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Purified drug-linker conjugate with a carboxylic acid group

-

N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) for activation

-

Quenching reagent (e.g., Tris buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activate the carboxylic acid group of the drug-linker conjugate by reacting it with NHS and EDC in an appropriate solvent to form an NHS ester.

-

Add the activated drug-linker-NHS ester to the antibody solution. The molar excess of the linker will determine the drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-4 hours).

-

Quench the reaction by adding an excess of Tris buffer.

-

Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography.

-

Characterize the purified ADC for DAR, aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.[10]

Characterization by Mass Spectrometry (MS)

Method:

-

Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for large biomolecules like ADCs. The analysis provides the mass-to-charge ratio (m/z) of the ions. Deconvolution of the resulting charge state envelope yields the accurate molecular weight of the intact molecule. For short, discrete PEGs, MS can confirm their homogeneity.[2]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Method:

-

Proton (¹H) NMR: This is the most common technique for characterizing PEG linkers.[2]

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[2]

-

Data Analysis: The characteristic repeating ethylene oxide protons of the PEG backbone appear as a prominent signal (typically around 3.6 ppm in ¹H NMR). The integration of signals from the terminal groups relative to the repeating units can be used to determine the average number of PEG units and confirm the identity of the functional groups.[2]

Visualizations

Experimental Workflow for ADC Synthesis and Characterization

Caption: Generalized workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

Caption: Simplified signaling pathway for the mechanism of action of an Antibody-Drug Conjugate.

Conclusion

Short, discrete polyethylene glycol linkers are enabling technologies in the development of advanced therapeutics. Their well-defined structure and tunable physicochemical properties allow for the precise engineering of complex drug conjugates with improved solubility, stability, and pharmacokinetic profiles.[2] A thorough understanding and rigorous analytical characterization of these linkers are paramount to the successful development of safe and effective next-generation medicines.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in Bis-PEG2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems, the precise chemical architecture of linker molecules is paramount. Among these, Bis-PEG2-Boc has emerged as a valuable building block. This technical guide provides an in-depth exploration of the function of the tert-butyloxycarbonyl (Boc) protecting group in this compound, detailing its role in synthetic strategies, experimental protocols for its manipulation, and its impact on the construction of complex bioactive molecules.

Core Principles: The Function of the Boc Protecting Group

The primary function of the Boc group in this compound, an alkyl/ether-based PROTAC linker, is to serve as a temporary protecting group for a primary or secondary amine.[1][2] This protection is crucial for several reasons:

-

Controlled Reactivity: By masking the highly reactive amine functionality, the Boc group allows for selective reactions to occur at other sites of the molecule or a conjugated partner. This prevents unwanted side reactions and ensures the desired synthetic outcome.[1][3]

-

Orthogonal Chemistry: The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments.[3] However, it is readily cleaved under acidic conditions, a property that makes it "orthogonal" to other protecting groups like Fmoc (which is base-labile).[1] This orthogonality is fundamental in multi-step syntheses, enabling the sequential deprotection and reaction of different functional groups.

-

Enabling Stepwise Synthesis: In the construction of complex molecules like PROTACs, which consist of a target protein ligand, an E3 ligase ligand, and a linker, a stepwise synthetic approach is often necessary.[4][5] Boc-protected linkers like this compound facilitate this by allowing for the controlled and sequential addition of different molecular components.[3]

Quantitative Data Presentation

The efficiency of the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize representative quantitative data for Boc protection and deprotection of amino-PEG linkers. While this data is not specific to this compound, it provides a strong indication of the expected outcomes.

Table 1: Representative Conditions for Boc Protection of Amino-PEG Linkers

| Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| (Boc)₂O, TEA, THF/DCM | Room Temperature | 2 - 12 | >95%[3] |

| (Boc)₂O, DIPEA, DCM | Room Temperature | 3 | High[1] |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers

| Reagent | Concentration | Time (h) | Purity of Deprotected Product (HPLC) |

| Trifluoroacetic Acid (TFA) | 20% in DCM | 1 | >99%[3] |

| Trifluoroacetic Acid (TFA) | 50% in DCM | 0.5 - 2 | High[1] |

| 4M HCl in Dioxane | 4M | 0.5 - 2 | High[1] |

Experimental Protocols

The following are detailed methodologies for the deprotection of this compound and its subsequent use in a conjugation reaction.

Protocol 1: Boc Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 10-20 mg/mL) in a round-bottom flask.[3]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). For a 50% concentration, an equal volume of TFA is added to the DCM solution.[3]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[1][6] The deprotected amine, being more polar, will typically have a lower Rf value on TLC.[6]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).[7]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization to the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected Bis-PEG2-amine.[7]

Protocol 2: Conjugation of Deprotected Bis-PEG2-Amine to a Carboxylic Acid-Containing Molecule

This protocol outlines the formation of an amide bond between the newly exposed amine of the PEG linker and a carboxylic acid, a common step in the synthesis of PROTACs or peptide-drug conjugates.

Materials:

-

Deprotected Bis-PEG2-amine (from Protocol 1)

-

Carboxylic acid-containing molecule (e.g., a target protein ligand)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Peptide coupling reagent (e.g., HATU or HBTU)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Standard laboratory glassware

Procedure:

-

In a separate vial, dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.

-

Add the peptide coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents).[5]

-

Stir the activation mixture at room temperature for 15-30 minutes.

-

Dissolve the deprotected Bis-PEG2-amine in anhydrous DMF or DCM and add it to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, and purification by flash column chromatography or preparative HPLC.

Mandatory Visualizations

Caption: Acid-catalyzed deprotection of this compound.

Caption: General workflow for PROTAC synthesis.

Caption: PROTAC-mediated protein degradation pathway.

References

An In-depth Technical Guide on the Safety and Handling of Bis-PEG2-Boc and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

The term "Bis-PEG2-Boc" can refer to several related but distinct chemical structures used in research and drug development, particularly as linkers in PROteolysis TArgeting Chimeras (PROTACs) and for bioconjugation. This guide provides a detailed overview of the safety data and handling precautions for these compounds, with a primary focus on tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate, for which comprehensive safety information is readily available.

Clarification of "this compound" Nomenclature

The nomenclature "this compound" is ambiguous. It is crucial to identify the specific compound by its CAS number. This guide addresses the following interpretations:

-

tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate (CAS: 153086-78-3): A common reagent with a single Boc-protected amine and a PEG2 linker.

-

NH-bis(PEG2-Boc) (CAS: 2182601-69-8): A molecule with two Boc-protected PEG2 arms.

-

This compound (CAS: 1611468-28-0): Described as an alkyl/ether-based PROTAC linker.

This guide will focus on the most detailed safety data available, which pertains to tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate .

Safety Data Sheet and Handling Precautions for tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate (CAS: 153086-78-3)

This compound is a Boc-protected amine with a diethylene glycol (PEG2) spacer. It is widely used in chemical synthesis and bioconjugation.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 153086-78-3 | [1] |

| Molecular Formula | C11H24N2O4 | [1][2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Appearance | Data not available | |

| Purity | Typically >95% | |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [3] |

| Storage | Store at -20°C. Air sensitive, keep under inert gas. |

Hazard Identification and GHS Classification

This substance is classified as hazardous. The primary hazards are severe skin and eye damage, and respiratory irritation.

| Hazard Class | GHS Classification | Hazard Statement | Signal Word | Pictograms |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | Danger | GHS05, GHS07 |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. | Danger | GHS05 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Warning | GHS07 |

Handling and Storage Precautions

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[5]

Hygiene Measures:

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

The compound is air-sensitive; store under an inert gas.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5] |

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Specific Hazards: Thermal decomposition can generate carbon and nitrogen oxides.

-

Accidental Release: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material and place it in a suitable container for disposal.[4]

Information on Other "this compound" Compounds

While detailed SDS for the following compounds are not as readily available in the public domain, here is a summary of the information found from commercial suppliers. Users must consult the supplier-specific SDS for detailed safety information.

NH-bis(PEG2-Boc) (CAS: 2182601-69-8)

| Property | Value | Source |

| CAS Number | 2182601-69-8 | [6][7] |

| Molecular Formula | C22H45N3O8 | [6] |

| Molecular Weight | 479.62 g/mol | [6] |

| Purity | >96% | [6] |

| Storage | -20°C | [3] |

This compound is described as a Boc-protected amine molecule reactive with carboxylic acids and activated NHS esters.[7]

This compound (CAS: 1611468-28-0)

| Property | Value | Source |

| CAS Number | 1611468-28-0 | |

| Molecular Formula | C16H30O6 | |

| Molecular Weight | 318.41 g/mol | |

| Primary Use | PROTAC Linker | [8] |

| Storage | Refer to Certificate of Analysis | [8] |

This is described as an alkyl/ether-based PROTAC linker.[8]

Generalized Experimental Protocol for Safe Handling

The following is a generalized protocol for handling Boc-protected PEG linkers in a laboratory setting. This should be adapted based on the specific compound's SDS and the nature of the experiment.

1. Preparation and Precautionary Measures:

- Read and understand the Safety Data Sheet (SDS) for the specific compound.

- Ensure a chemical fume hood is available and functioning correctly.

- Prepare all necessary materials, including solvents, reagents, and glassware.

- Don the appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.

2. Handling the Compound:

- Conduct all manipulations of the compound within the chemical fume hood.

- If the compound is a solid, handle it carefully to avoid creating dust.

- If the compound is a liquid, use a calibrated pipette or syringe for transfer.

- Avoid direct contact with skin, eyes, and clothing.

3. Reaction Setup and Execution (Example: Boc Deprotection):

- For reactions involving the removal of the Boc group (deprotection), an acidic reagent like trifluoroacetic acid (TFA) is often used.[9]

- Perform the reaction in a closed system or under an inert atmosphere if reagents are air or moisture-sensitive.

- Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

4. Work-up and Purification:

- Quench the reaction safely according to the specific protocol.

- Perform extractions and washes within the fume hood.

- Handle all waste, including solvents and reaction byproducts, as hazardous chemical waste.

- Dispose of waste in appropriately labeled containers.

5. Post-Handling Procedures:

- Clean all glassware and equipment thoroughly.

- Decontaminate the work area.

- Remove PPE and wash hands thoroughly.

Visualizations

Logical Relationship of Hazard Identification and Mitigation

Caption: Logical workflow from SDS hazard identification to laboratory safety measures.

Experimental Workflow for Safe Chemical Handling

Caption: General experimental workflow for the safe handling of hazardous chemicals.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. precisepeg.com [precisepeg.com]

- 7. NH-bis(PEG2-Boc), 2182601-69-8 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bifunctional PEG Linkers in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional Polyethylene Glycol (PEG) linkers have become indispensable tools in modern research and pharmaceutical development, offering a versatile approach to conjugating molecules and modifying surfaces.[1][2] These linkers consist of a central PEG backbone with reactive functional groups at each end, enabling the covalent linkage of two different molecular entities.[2][3] The incorporation of a PEG spacer imparts numerous favorable properties, including enhanced solubility, improved stability, reduced immunogenicity, and optimized pharmacokinetic profiles of the resulting conjugates.[3][4][5] This technical guide provides a comprehensive overview of bifunctional PEG linkers, their core properties, key applications, and detailed experimental protocols for their use in research and drug development.

Core Concepts: Structure and Properties of Bifunctional PEG Linkers

Bifunctional PEG linkers are broadly classified into two main categories: homobifunctional and heterobifunctional linkers. Homobifunctional linkers possess identical reactive groups at both ends, making them suitable for crosslinking similar molecules.[] In contrast, heterobifunctional linkers have two different reactive groups, allowing for the sequential and controlled conjugation of distinct molecules, which is particularly valuable in creating complex bioconjugates like antibody-drug conjugates (ADCs).[][7]

The properties of the PEG linker itself, such as its molecular weight and length, play a crucial role in the characteristics of the final conjugate. The length of the PEG chain can be precisely controlled to modulate the distance between the conjugated molecules, which can be critical for maintaining their biological activity and optimizing their therapeutic efficacy.[8][9]

Data Presentation: Properties of Common Heterobifunctional PEG Linkers

The choice of a bifunctional PEG linker is dictated by the functional groups present on the molecules to be conjugated. The following table summarizes the properties of some commonly used heterobifunctional PEG linkers.

| Functional Group 1 | Target Moiety 1 | Functional Group 2 | Target Moiety 2 | Key Characteristics |

| NHS Ester | Primary Amines (-NH₂) | Maleimide (B117702) | Sulfhydryls (-SH) | Amine-reactive and sulfhydryl-reactive ends allow for specific conjugation to proteins. The NHS ester reaction is typically performed at pH 7-9, while the maleimide reaction is optimal at pH 6.5-7.5.[10] |

| Azide | Alkyne | NHS Ester | Primary Amines (-NH₂) | Enables "click chemistry," a highly efficient and bioorthogonal conjugation method, combined with traditional amine chemistry.[11][12] |

| Alkyne | Azide | Maleimide | Sulfhydryls (-SH) | Another "click chemistry" compatible linker for specific and stable triazole linkage formation, paired with sulfhydryl reactivity.[8] |

| Carboxylic Acid | Amines (with activation) | Amine | Carboxylic Acids (with activation) | Allows for the formation of stable amide bonds upon activation with reagents like EDC and NHS.[] |

| Thiol | Maleimides, Haloacetyls | Amine | Carboxylic Acids (with activation) | Provides a reactive sulfhydryl group for conjugation and an amine for further modification.[1] |

Data Presentation: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

The length of the PEG linker has a significant impact on the pharmacokinetic properties of ADCs. Longer PEG chains generally lead to a longer plasma half-life and reduced clearance.[7][13]

| Linker | ADC Model | Animal Model | Key Pharmacokinetic Parameter | Result | Reference |

| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid | [7] |

| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 | [7] |

| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance | [7] |

| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 | [7] |

| No PEG | ZHER2-MMAE | Mouse | Half-life | - | [7] |

| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | [7] |

| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG | [7] |

Key Applications of Bifunctional PEG Linkers

Bifunctional PEG linkers are utilized in a wide array of research applications, from fundamental biology to the development of novel therapeutics and diagnostics.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, bifunctional PEG linkers are critical for the construction of ADCs.[] They serve as the bridge between a monoclonal antibody that targets a specific cancer antigen and a potent cytotoxic drug.[15][16] The PEG linker enhances the solubility and stability of the ADC, prolongs its circulation time, and can influence the release of the drug at the tumor site.[17][18]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified biomolecule using a copper-catalyzed click reaction. [19][20][21] Materials:

-

Alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-small molecule dissolved in DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)

-

Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Desalting column

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2- to 10-fold molar excess of the azide-PEG-small molecule.

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the biomolecule-azide solution to a final copper concentration of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

-

Purify the resulting conjugate using a desalting column to remove excess reagents.

Characterization:

-

Confirm successful conjugation by mass spectrometry, looking for the expected mass shift.

-

Analyze the purity of the conjugate by SDS-PAGE or HPLC.

Protocol 3: Surface Modification of Carboxylated Nanoparticles

This protocol details the PEGylation of nanoparticles with carboxyl groups on their surface using a bifunctional PEG with terminal hydroxyl groups. [22] Materials:

-

Carboxylated nanoparticles (e.g., quantum dots, iron oxide nanoparticles)

-

HO-PEGn-OH linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

Centrifugal filter units

Procedure:

-

Disperse the carboxylated nanoparticles in the Activation Buffer.

-

Add a 5- to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

-

Dissolve a 20- to 50-fold molar excess of the HO-PEGn-OH linker in the Coupling Buffer.

-

Add the activated nanoparticle suspension to the PEG linker solution.

-

Adjust the pH to 7.2-7.5 if necessary and allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

-

Purify the PEGylated nanoparticles by centrifugation using centrifugal filter units to remove unreacted PEG linker, EDC, and NHS.

-

Wash the nanoparticles with deionized water at least three times by repeated resuspension and centrifugation.

-

Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage.

Characterization:

-

Determine the change in nanoparticle size and surface charge using dynamic light scattering (DLS) and zeta potential measurements.

-

Confirm the presence of the PEG layer using Fourier-transform infrared spectroscopy (FTIR) or thermogravimetric analysis (TGA).

Conclusion

Bifunctional PEG linkers are powerful and versatile tools that have significantly advanced the fields of bioconjugation, drug delivery, and materials science. Their unique ability to connect different molecular entities while simultaneously imparting beneficial physicochemical properties makes them essential for the development of next-generation therapeutics and diagnostics. A thorough understanding of their properties, the various conjugation chemistries available, and detailed experimental protocols is crucial for their successful implementation in research and development. The continued innovation in PEG linker technology promises to further expand their applications and impact on human health.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 21. broadpharm.com [broadpharm.com]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Bis-PEG2-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is composed of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[5][6]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties.[3][7] The inclusion of a PEG chain can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule, which can in turn improve cell permeability and oral absorption.[4][7][8] Furthermore, the length of the PEG linker is a crucial parameter that can be readily tuned to optimize the geometry of the ternary complex for efficient ubiquitination and subsequent degradation of the target protein.[5][9]

Bis-PEG2-Boc is an alkyl/ether-based PROTAC linker that offers a flexible and hydrophilic spacer.[10] The Boc (tert-butoxycarbonyl) protecting groups on the terminal amines allow for a modular and controlled synthetic approach, enabling the sequential and directional conjugation of the POI and E3 ligase ligands.[11] This controlled synthesis is crucial for producing a homogenous final product and for systematically optimizing the PROTAC structure.

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to initiate another cycle of degradation.[12]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker is typically performed in a stepwise manner to ensure the specific conjugation of the ligands. The following protocols outline a general strategy for the synthesis, purification, and characterization of a PROTAC.

Part 1: Synthesis of E3 Ligase Ligand-Linker Intermediate

This step involves the deprotection of one of the Boc groups on the this compound linker, followed by coupling to the E3 ligase ligand.

1A. Mono-Boc Deprotection of this compound

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-